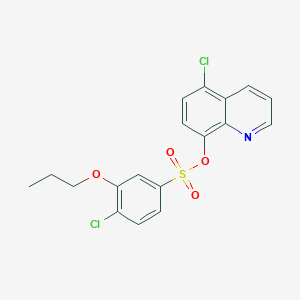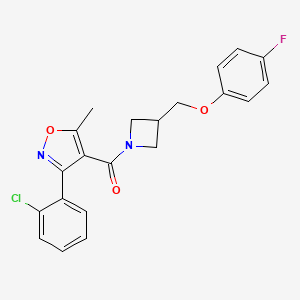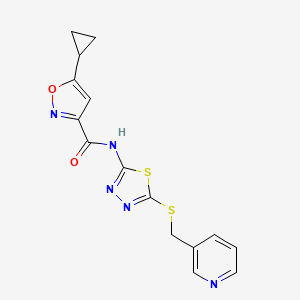![molecular formula C21H25N3O3 B2782465 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2380010-39-7](/img/structure/B2782465.png)
2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one, also known as compound X, is a novel small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in disease progression. In cancer research, this compound X has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In cardiovascular research, this compound X has been found to activate the Nrf2-Keap1 signaling pathway, which plays a key role in the regulation of oxidative stress and inflammation. In neurological research, this compound X has been shown to modulate the activity of several neurotransmitter receptors, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in various disease models. In cancer research, this compound X has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In cardiovascular research, this compound X has been shown to reduce oxidative stress, inflammation, and cell death in the heart. In neurological research, this compound X has been found to improve cognitive function, reduce neuronal damage, and enhance synaptic plasticity.
实验室实验的优点和局限性
One advantage of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X is its high potency and selectivity, which makes it an ideal candidate for drug development. Another advantage is its low toxicity, which makes it a safe and well-tolerated drug. However, one limitation of this compound X is its poor solubility, which can limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research and development of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X. One direction is to optimize the synthesis method to improve the yield and purity of the this compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound X in animal models to determine its efficacy and safety. Additionally, further studies are needed to elucidate the mechanism of action of this compound X and to identify its molecular targets. Finally, clinical trials are needed to evaluate the therapeutic potential of this compound X in humans.
合成方法
The synthesis of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X involves several steps, including the preparation of starting materials, the formation of intermediates, and the final step of cyclization. The starting materials include 2-aminopyridine, oxalyl chloride, and piperidine. The intermediates include N-(2-chloroacetyl)pyridine-2-amine and 1-(2-chloroacetyl)pyridine-2,6-dione. The final step involves the reaction of the intermediate with phenylhydrazine to form this compound X.
科学研究应用
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has shown promising anticancer activity against several cancer cell lines, including breast, colon, and lung cancer. In cardiovascular research, this compound X has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological research, this compound X has been found to have potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
2-[1-(oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20-10-9-18(16-6-2-1-3-7-16)22-24(20)17-11-13-23(14-12-17)21(26)19-8-4-5-15-27-19/h1-3,6-7,9-10,17,19H,4-5,8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTXUHREPPBJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

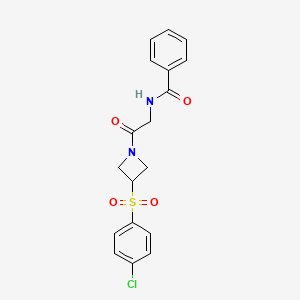
![Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2782383.png)
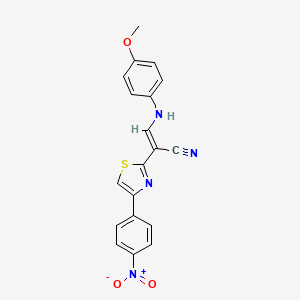

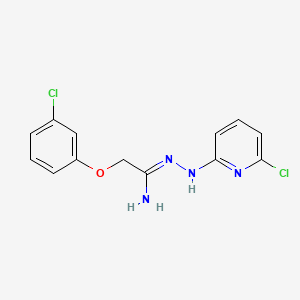
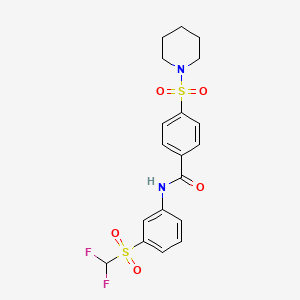
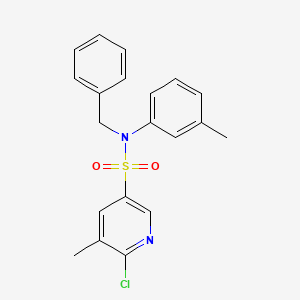
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782393.png)
![4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2782394.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2782397.png)
